molecular formula C18H14ClFN4O2S2 B2713960 2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391869-06-0

2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2713960
M. Wt: 436.9
InChI Key: BPIFQQCTRGFTSX-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14ClFN4O2S2 and its molecular weight is 436.9. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide' involves the synthesis of the intermediate compound 5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine, which is then reacted with 2-chloro-6-fluorobenzoyl chloride to obtain the final product.

Starting Materials
2-amino-2-(m-tolylamino)acetic acid, thionyl chloride, sodium azide, sodium hydride, 2-chloro-6-fluorobenzoic acid, thionyl chloride, N,N-dimethylformamide, triethylamine, acetic anhydride, sodium bicarbonate, ethanol

Reaction
1. Synthesis of 5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine:, 1.1. Conversion of 2-amino-2-(m-tolylamino)acetic acid to the corresponding acid chloride using thionyl chloride., 1.2. Reaction of the acid chloride with sodium azide to obtain the corresponding azide., 1.3. Reduction of the azide to the amine using sodium hydride., 2. Synthesis of 2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide:, 2.1. Conversion of 2-chloro-6-fluorobenzoic acid to the corresponding acid chloride using thionyl chloride., 2.2. Reaction of the acid chloride with 5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine in the presence of N,N-dimethylformamide and triethylamine to obtain the final product., 2.3. Purification of the product using acetic anhydride and sodium bicarbonate in ethanol.

properties

IUPAC Name

2-chloro-6-fluoro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2S2/c1-10-4-2-5-11(8-10)21-14(25)9-27-18-24-23-17(28-18)22-16(26)15-12(19)6-3-7-13(15)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIFQQCTRGFTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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